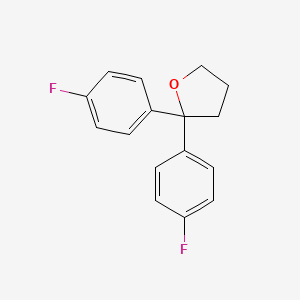

2,2-Bis(4-fluorophenyl)tetrahydrofuran

Description

Contextualization within Organofluorine Chemistry and Heterocyclic Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. numberanalytics.comwikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity and the strength of the C-F bond impart characteristics such as enhanced thermal stability, increased lipophilicity, and altered metabolic stability, which are highly desirable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comnih.gov It is estimated that a significant percentage of pharmaceuticals and agrochemicals contain at least one fluorine atom. numberanalytics.com

Concurrently, heterocyclic compounds, which are cyclic structures containing at least one heteroatom like oxygen, nitrogen, or sulfur, form the largest and most diverse family of organic compounds. msesupplies.com They are fundamental building blocks in numerous natural products, pharmaceuticals, and advanced materials. msesupplies.comnumberanalytics.com The synthesis of new heterocyclic scaffolds is a continuous endeavor in organic chemistry, aimed at discovering novel functionalities and applications. numberanalytics.comresearchgate.net

2,2-Bis(4-fluorophenyl)tetrahydrofuran emerges as a confluence of these two major fields. It is a heterocyclic compound, specifically a substituted tetrahydrofuran (B95107), and an organofluorine compound due to the presence of two fluorophenyl substituents. This dual nature suggests that its properties will be influenced by both the heterocyclic core and the fluorine atoms, making it a target for synthesis and study.

Significance of Substituted Tetrahydrofuran Scaffolds in Chemical Transformations and Materials Science

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a wide array of natural products and biologically active molecules. wikipedia.org This five-membered oxygen-containing heterocycle is not merely a passive structural element; it often plays a crucial role in the biological activity of the molecule. Consequently, the development of methods for the stereoselective synthesis of substituted tetrahydrofurans is a significant focus in organic synthesis. mdpi.com

In the realm of medicinal chemistry, substituted tetrahydrofuran derivatives have been investigated for various therapeutic applications. For instance, the bis-tetrahydrofuran ligand has been shown to be a highly potent component in the design of HIV protease inhibitors. nih.gov The specific stereochemistry and substituents on the THF ring are critical for effective binding to biological targets.

In materials science, the incorporation of heterocyclic compounds is a key strategy for developing advanced materials with tailored electronic and optical properties. numberanalytics.com Polytetrahydrofuran (PTHF) is a widely used polymer in the production of elastomers and adhesives. mdpi.com The functionalization of the THF backbone or the creation of polymers from substituted THF monomers can lead to materials with enhanced properties, such as improved thermal stability and chemical resistance, often imparted by fluorination. numberanalytics.commdpi.com The rigidity and electronic nature of the 2,2-diaryl-substituted THF core can be exploited in the design of novel polymers and specialized plasticizers. google.com

Research Impetus and Scope of Investigations for this compound

The primary motivation for investigating this compound stems from the unique combination of its structural components: a gem-diaryl substituted heterocyclic core and the presence of fluorine. The rigid, fluorinated ring system is of interest for its potential applications in both polymer and pharmaceutical synthesis, where it may enhance chemical resistance and electronic properties.

The synthesis of this compound likely involves the creation of the tetrahydrofuran ring and the introduction of the two 4-fluorophenyl groups. A plausible synthetic route could be the intramolecular cyclization of a precursor such as 4,4-bis(4-fluorophenyl)butan-1-ol. This precursor can be synthesized by the reduction of 4,4-bis(4-fluorophenyl)butanoic acid. chemicalbook.com Another potential approach involves a Grignard reaction between a suitable Grignard reagent derived from a 3-halopropanol derivative and 4,4'-difluorobenzophenone.

Research investigations into this compound and its derivatives would likely focus on several key areas:

Novel Polymer Synthesis: Exploring its use as a monomer or a building block for creating new fluorinated polymers with enhanced thermal stability, chemical inertness, and specific dielectric properties for advanced materials applications.

Medicinal Chemistry Scaffolding: Utilizing the core structure as a scaffold for the design of new therapeutic agents. Given the role of similar diaryl heterocyclic structures in various biological pathways, this compound could serve as a starting point for developing enzyme inhibitors or receptor modulators.

Chemical Transformations: Studying its reactivity and utility as an intermediate in more complex organic syntheses. The presence of the fluorophenyl groups and the ether linkage provides sites for further functionalization.

While specific, detailed research findings on this exact molecule are not widely published, its structural analogy to compounds with known significance provides a strong rationale for its synthesis and exploration in advanced chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59455-10-6 |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | 260.28 g/mol |

| Boiling Point | 332.6 °C at 760 mmHg |

| Density | 1.21 g/cm³ |

| XLogP3 | 3.8 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Properties

CAS No. |

59455-10-6 |

|---|---|

Molecular Formula |

C16H14F2O |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

2,2-bis(4-fluorophenyl)oxolane |

InChI |

InChI=1S/C16H14F2O/c17-14-6-2-12(3-7-14)16(10-1-11-19-16)13-4-8-15(18)9-5-13/h2-9H,1,10-11H2 |

InChI Key |

YWMMTVPVYNHPTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2,2 Bis 4 Fluorophenyl Tetrahydrofuran

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process involves breaking bonds (disconnections) to reveal precursor molecules, or synthons, and their real-world chemical equivalents (reagents). deanfrancispress.comamazonaws.com

For 2,2-Bis(4-fluorophenyl)tetrahydrofuran, two primary retrosynthetic pathways can be envisioned:

Disconnection of the Aryl-Tetrahydrofuran Bonds: The most intuitive disconnection involves breaking the two C(sp³)–C(sp²) bonds at the C2 position of the tetrahydrofuran (B95107) ring. This approach simplifies the molecule significantly. The synthons generated are a cationic center at C2 of the THF ring and two 4-fluorophenyl anions. The corresponding synthetic equivalents would be a suitable electrophile at C2, such as in γ-butyrolactone, and a 4-fluorophenyl organometallic nucleophile. This identifies γ-butyrolactone and a 4-fluorophenyl organometallic reagent (e.g., 4-fluorophenylmagnesium bromide or 4-fluorophenyllithium) as key precursors.

Disconnection of the Tetrahydrofuran Ring: An alternative strategy involves disconnecting the C–O bond of the ether linkage within the tetrahydrofuran ring. amazonaws.com This is a common strategy for cyclic ethers and points to an acyclic precursor. amazonaws.com This disconnection reveals a linear, five-carbon chain with a hydroxyl group at each end. The key precursor identified through this route is 4,4-bis(4-fluorophenyl)butane-1,4-diol .

These two analyses provide distinct and viable strategies for the synthesis of the target molecule, each relying on a different set of key precursors and subsequent chemical transformations.

**2.2. Ring-Closing Strategies for Tetrahydrofuran Moiety Construction

The formation of the tetrahydrofuran ring is a critical step in the proposed synthetic pathways. The chosen strategy depends heavily on the precursor being utilized.

When starting from an acyclic precursor like 4,4-bis(4-fluorophenyl)butane-1,4-diol, an intramolecular cyclization is required to form the tetrahydrofuran ring. A common and straightforward method for this transformation is an acid-catalyzed dehydration. organic-chemistry.org Treatment of the 1,4-diol with a strong acid would protonate one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group can then act as an intramolecular nucleophile, attacking the carbocation formed upon the departure of water to close the five-membered ring.

Alternatively, radical cyclization presents another avenue for forming substituted tetrahydrofurans. nih.govdiva-portal.org For instance, 4-pentenoxyl radicals are known to cyclize predictably to yield tetrahydrofuran derivatives. nih.gov While this approach would require a significantly different precursor, it highlights the diversity of available ring-closing methodologies.

The introduction of the gem-diaryl motif at the C2 position is the most defining feature of the target molecule. The retrosynthetic analysis pointing to γ-butyrolactone as a precursor provides a direct and powerful method for achieving this.

The reaction of γ-butyrolactone with an excess of a potent organometallic nucleophile, such as a Grignard reagent or an organolithium species, is a classic and effective method for synthesizing 2,2-disubstituted tetrahydrofurans. In this case, two or more equivalents of 4-fluorophenylmagnesium bromide would be added to γ-butyrolactone. The first equivalent opens the lactone to form a ketone intermediate, which is immediately attacked by a second equivalent of the Grignard reagent. The resulting diol can then undergo spontaneous or acid-catalyzed cyclization to yield the desired this compound.

More contemporary methods, such as palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with ketones, have been developed for the enantioselective synthesis of 2,2-disubstituted tetrahydrofurans. nih.gov A hypothetical adaptation of this method could involve the reaction of 1,1-bis(4-fluorophenyl)ethanone with a TMM precursor in the presence of a palladium catalyst and a suitable chiral ligand. nih.gov This advanced strategy offers potential for stereocontrol, which is a significant consideration in modern synthetic chemistry. nih.gov

Metal-Catalyzed Coupling Reactions for Aryl-Tetrahydrofuran Bond Formation

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uni-regensburg.deuwindsor.ca While often used for C(sp²)-C(sp²) bond formation, their application can be extended to construct the target molecule, either through direct ring formation or by late-stage arylation.

The Suzuki-Miyaura and Kumada-Corriu couplings are seminal cross-coupling reactions that unite an organohalide with an organoboron or organomagnesium compound, respectively, using a palladium or nickel catalyst. wikipedia.orgwikipedia.org

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile. wikipedia.org It was one of the first catalytic cross-coupling methods developed and can be catalyzed by both nickel and palladium complexes. wikipedia.orgorgsyn.org The reaction is typically carried out in ethereal solvents like THF or diethyl ether, which are also used to generate the Grignard reagent. nrochemistry.com

Suzuki Coupling: This reaction utilizes an organoboron species, such as a boronic acid or boronic ester, which offers the advantages of being stable, less toxic, and tolerant of a wider range of functional groups compared to Grignard reagents. wikipedia.orgorganic-chemistry.org The reaction requires a base to activate the organoboron reagent for the crucial transmetalation step. organic-chemistry.orglibretexts.org

A hypothetical application of these methods to the synthesis of this compound could involve a double cross-coupling reaction starting from a 2,2-dihalotetrahydrofuran precursor. This precursor would be reacted with two equivalents of 4-fluorophenylboronic acid (Suzuki conditions) or 4-fluorophenylmagnesium bromide (Kumada conditions) to install the two aryl groups.

A more sophisticated approach involves palladium-catalyzed reactions that form both a C-C and a C-O bond in a single cascade process. For example, the reaction of γ-hydroxy terminal alkenes with aryl bromides can produce substituted tetrahydrofurans with high diastereoselectivity. acs.org Adapting this methodology would involve a precursor like 4-(4-fluorophenyl)-4-penten-1-ol reacting with 1-bromo-4-fluorobenzene (B142099) under palladium catalysis.

The following table provides a comparative overview of the Kumada and Suzuki coupling reactions.

| Feature | Kumada Coupling | Suzuki Coupling |

| Organometallic Reagent | Grignard Reagent (R-MgX) | Organoboron Reagent (R-B(OH)₂) |

| Catalyst | Ni or Pd | Pd |

| Reaction Conditions | Anhydrous, inert atmosphere | Tolerant of aqueous conditions |

| Functional Group Tolerance | Limited (sensitive to acidic protons) | Broad |

| Toxicity of Reagents | Moderate | Low |

| Typical Solvents | THF, Diethyl Ether wikipedia.orgnrochemistry.com | Toluene, THF, Dioxane wikipedia.org |

| Base Requirement | Not explicitly required | Required (e.g., K₂CO₃, Cs₂CO₃) wikipedia.orgorganic-chemistry.org |

The success of any cross-coupling reaction hinges on the performance of the transition metal catalyst, which is almost always a complex of a metal (typically palladium or nickel) and one or more ligands. uni-regensburg.deacsgcipr.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org

The ligand plays a multifaceted role:

Solubility and Stability: Ligands stabilize the metal center, preventing precipitation as bulk metal and controlling the catalyst's lifetime.

Reactivity Modulation: The electronic and steric properties of the ligand directly influence the rates of the individual steps in the catalytic cycle. Electron-rich, bulky phosphine (B1218219) ligands, for example, often promote the initial oxidative addition step and the final reductive elimination.

Selectivity Control: In complex substrates, the ligand can direct the reaction to a specific site and can be used to control stereochemistry.

A wide array of ligands has been developed for cross-coupling reactions. The choice of ligand is crucial and often requires screening to find the optimal conditions for a challenging transformation. nih.gov Mining diverse compound libraries has even revealed novel ligand classes from unexpected sources, such as pharmaceuticals. nih.gov

Below is a table summarizing common ligand types used in palladium and nickel catalysis.

| Ligand Class | Examples | Key Features | Typical Applications |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Simple, commercially available. Bulky variants are effective for many couplings. organic-chemistry.org | Suzuki, Heck, Buchwald-Hartwig reactions. |

| Bidentate Phosphines | dppf, DPEPhos, Xantphos | Form stable chelate complexes with the metal. Can influence bite angle and reactivity. acs.org | Suzuki, Kumada, C-N/C-O coupling reactions. orgsyn.orgacs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | Strong σ-donors, form very stable metal complexes. Often highly active catalysts. youtube.com | Suzuki-Miyaura, C-H activation, metathesis. |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich, highly effective for difficult couplings. | Suzuki, Buchwald-Hartwig amination, arylation of ketones. |

| Nitrogen-based Ligands | Bipyridine (bpy), Terpyridine | Important for Ni and Cu catalysis; can be more effective than phosphines for certain reactions. nih.gov | Nickel-catalyzed cross-electrophile coupling. nih.gov |

The rational design of catalysts and ligands continues to be a major focus of research, aiming to improve reaction efficiency, broaden substrate scope, and enable reactions under milder conditions. youtube.com

Stereoselective and Regioselective Synthesis of Analogues

The controlled introduction of substituents at specific positions and with defined stereochemistry is a cornerstone of modern organic synthesis. For analogues of this compound, several strategies can be envisioned, drawing from established methods for tetrahydrofuran synthesis. These approaches often involve the cyclization of a linear precursor, where the stereochemistry and regiochemistry are dictated by the nature of the starting materials and the reaction conditions.

One prominent strategy involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl bromides. This method has been successfully applied to the synthesis of 2,2-symmetrically disubstituted tetrahydrofurans. nih.gov The reaction proceeds with high regioselectivity, exclusively forming the 2-benzyltetrahydrofuran (B102498) product. nih.gov For the synthesis of analogues of this compound, a suitable γ-hydroxy terminal alkene bearing two 4-fluorophenyl groups at the homoallylic position would be required. The stereochemical outcome at other positions on the tetrahydrofuran ring, such as C5, can be controlled with high diastereoselectivity, often favoring the trans isomer. nih.gov

Another powerful approach is the ferrocenium-catalyzed dehydrative cyclization of 1,4-diols. mdpi.com This method is particularly relevant for the synthesis of 2,2,5-trisubstituted tetrahydrofurans. The reaction proceeds via the formation of a carbocation at the most substituted carbon of the diol, followed by intramolecular attack by the distal hydroxyl group. mdpi.com For the synthesis of this compound analogues, a 1,1-bis(4-fluorophenyl)-1,4-butanediol derivative would be the key precursor. The regioselectivity is inherently controlled by the stability of the tertiary carbocation formed at the carbon bearing the two aryl groups.

Formal [3+2]-cycloaddition reactions represent another versatile route to substituted tetrahydrofurans. For instance, the Lewis acid-mediated reaction of 2-arylcyclopropyl ketones with aldehydes can provide access to tetrahydrofuran structures. du.ac.in While this specific example leads to a different substitution pattern, the underlying principle of combining a three-carbon and a two-atom component could be adapted.

The stereoselective synthesis of more complex, tetra-aryl substituted tetrahydrofuran analogues can be achieved through a cascade reaction involving the skeletal rearrangement of cyclopropyl (B3062369) ketones to form 2,3-dihydrofurans, which are then stereoselectively reduced. acs.org This highlights the potential for developing highly controlled syntheses of complex aryl-substituted tetrahydrofurans.

Below is a table summarizing potential stereoselective and regioselective strategies for the synthesis of analogues of this compound.

| Synthetic Strategy | Key Precursors | Control Elements | Potential Analogues | Reference |

| Palladium-Catalyzed Cyclization | γ-hydroxy terminal alkene with gem-diaryl group | Ligand, Substrate stereochemistry | 2,2-Diaryl-5-substituted tetrahydrofurans | nih.gov |

| Ferrocenium-Catalyzed Dehydrative Cyclization | 1,1-Diaryl-1,4-butanediol derivatives | Stability of carbocation intermediate | 2,2-Diaryl-5-substituted tetrahydrofurans | mdpi.com |

| [3+2] Cycloaddition | Aryl-substituted three-carbon component and a two-atom component | Lewis acid, Chiral auxiliaries | Variously substituted diaryl tetrahydrofurans | du.ac.in |

| Cascade Rearrangement/Reduction | Substituted cyclopropyl ketones | Reducing agent, Catalyst | Poly-aryl substituted tetrahydrofurans | acs.org |

Optimization of Reaction Conditions and Process Efficiency

The efficiency and practicality of a synthetic route are critically dependent on the optimization of reaction conditions. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents. The goal is to maximize the yield and purity of the desired product while minimizing reaction times, energy consumption, and waste generation.

For the synthesis of diaryl-substituted oxygen heterocycles, such as dihydrobenzofuran neolignans, the optimization of oxidative coupling reactions has been studied in detail. scielo.br These studies provide a valuable framework for optimizing the synthesis of this compound. For instance, the choice of the oxidant and solvent can have a profound impact on the conversion and selectivity of the reaction. scielo.br In the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was found to be a highly efficient oxidant, and acetonitrile (B52724) was identified as a "greener" and effective solvent. scielo.br The reaction time was also optimized, with a significant reduction from 20 to 4 hours achieved without a major impact on the outcome. scielo.br

In the context of the ferrocenium-catalyzed synthesis of 2,2,5-trisubstituted tetrahydrofurans, the reaction conditions were optimized to achieve good yields. mdpi.com The catalyst loading was set at 10 mol%, and the reaction was carried out at temperatures ranging from 45–70 °C for 48–72 hours in dichloromethane. mdpi.com Further optimization of these parameters could potentially lead to improved efficiency. For example, screening different ferrocenium-based catalysts or exploring microwave-assisted heating could lead to shorter reaction times and higher yields.

The development of a palladium-catalyzed synthesis of 2-benzyltetrahydrofurans also involved careful optimization of the reaction conditions. nih.gov The choice of a suitable base and a specific palladium/phosphine catalyst system was crucial for promoting the desired cyclization pathway over competing side reactions. nih.gov

The following table outlines key parameters and their potential impact on the synthesis of this compound, based on analogous systems.

| Parameter | Influence on Reaction | Example from Analogous Systems | Reference |

| Catalyst | Affects reaction rate, selectivity, and yield. | Use of 10 mol% [FeCp₂]BF₄ in diol cyclization. mdpi.com Screening of different phosphine ligands in Pd-catalyzed reactions. nih.gov | mdpi.com, nih.gov |

| Solvent | Influences solubility, reaction rate, and sometimes selectivity. | Acetonitrile provided a good balance of conversion and selectivity in oxidative coupling. scielo.br Dichloromethane used in ferrocenium-catalyzed cyclization. mdpi.com | scielo.br, mdpi.com |

| Temperature | Affects reaction rate and can influence selectivity. | Reactions conducted between 45-70 °C for diol cyclization. mdpi.com Reflux conditions improved homogenization but could decrease selectivity over extended times. scielo.br | mdpi.com, scielo.br |

| Reaction Time | Determines the completeness of the reaction. | Optimized from 20 h to 4 h in oxidative coupling. scielo.br 48-72 h required for ferrocenium-catalyzed cyclization. mdpi.com | scielo.br, mdpi.com |

| Reagents/Additives | Can be crucial for activating substrates or controlling reaction pathways. | Silver(I) oxide as an efficient oxidant. scielo.br Use of a strong base in Pd-catalyzed cyclization to generate the active palladium alkoxide. nih.gov | scielo.br, nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of 2,2-Bis(4-fluorophenyl)tetrahydrofuran. The ¹H NMR spectrum displays signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the two 4-fluorophenyl groups. The chemical shifts, multiplicities, and coupling constants of these signals are diagnostic for their specific locations within the molecule. The protons on the tetrahydrofuran ring typically appear as multiplets in the aliphatic region of the spectrum, while the aromatic protons of the fluorophenyl groups resonate in the downfield aromatic region, often showing characteristic splitting patterns due to coupling with adjacent protons and the fluorine atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. For instance, the carbon atom C2, bonded to two electronegative oxygen and two aromatic rings, is expected to be significantly deshielded and appear at a low field. The carbons of the tetrahydrofuran ring will have distinct shifts, as will the carbons of the 4-fluorophenyl groups, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Tetrahydrofuran CH₂ (position 3) | ~2.0-2.2 | ~38-40 |

| Tetrahydrofuran CH₂ (position 4) | ~2.2-2.4 | ~25-27 |

| Tetrahydrofuran CH₂ (position 5) | ~4.0-4.2 | ~68-70 |

| Aromatic CH | ~7.0-7.5 (multiplet) | ~115-130 (multiple signals) |

| Aromatic C-F | Not Applicable | ~160-164 (doublet) |

| Aromatic C (ipso) | Not Applicable | ~140-145 |

| Quaternary C2 | Not Applicable | ~90-95 |

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as the two 4-fluorophenyl groups are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Any significant deviation from the expected chemical shift could indicate intra- or intermolecular interactions involving the fluorine atoms.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex NMR spectra of this compound and elucidating its three-dimensional structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons. For instance, COSY would show correlations between the protons on positions 3, 4, and 5 of the tetrahydrofuran ring, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals of the tetrahydrofuran ring and the aromatic rings based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is invaluable for establishing the connectivity between the 4-fluorophenyl groups and the tetrahydrofuran core, for example, by showing a correlation between the aromatic protons and the quaternary carbon C2.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the phenyl rings and the protons of the tetrahydrofuran moiety.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would confirm its molecular weight by the presence of a molecular ion peak (M⁺˙). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers significant structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the tetrahydrofuran ring and the loss of the 4-fluorophenyl groups. Key fragment ions could include the tropylium (B1234903) ion derived from the fluorophenyl ring and various fragments resulting from the breakdown of the heterocyclic ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺˙ | 274.11 | Molecular Ion |

| [M - C₄H₇O]⁺ | 203.06 | Loss of the tetrahydrofuran ring minus one hydrogen |

| [C₆H₄F]⁺ | 95.03 | 4-Fluorophenyl cation |

| [C₇H₄F]⁺ | 109.04 | Fluorotropylium ion |

Note: The m/z values are based on the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the C-O-C stretching vibration of the ether linkage in the tetrahydrofuran ring is expected. The aromatic C-H stretching vibrations would appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetrahydrofuran ring would be observed just below 3000 cm⁻¹. The C-F stretching vibration would give rise to a strong absorption in the fingerprint region. Aromatic C=C stretching vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Table 3: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Stretch (Ether) | 1150-1085 |

Reactivity, Chemical Transformations, and Derivatization Strategies

Reactions Involving the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring, while generally stable, can undergo specific reactions, primarily ring-opening, oxidation, and metalation. The presence of the bulky 2,2-bis(4-fluorophenyl) substituents may sterically hinder but also electronically influence these transformations.

Ring-Opening Reactions: The ether linkage in the THF ring is susceptible to cleavage under various conditions. Lewis acids can activate the ring's oxygen atom, facilitating nucleophilic attack and subsequent opening. For instance, theoretical studies on THF show that frustrated Lewis pairs (FLPs), which contain sterically hindered Lewis acids and bases, can effectively cleave the C-O bond. nih.govbohrium.comresearchgate.net The reaction proceeds via a donor-acceptor mechanism, where the deformation energy of the THF ring is a key factor in the activation energy. nih.govresearchgate.net Similarly, boryl triflates in the presence of nucleophiles like aryloxides can induce ring-opening, leading to the incorporation of the THF backbone into a larger molecule. semanticscholar.org In the context of 2,2-Bis(4-fluorophenyl)tetrahydrofuran, such reactions would yield functionalized pentanoxy derivatives, providing a route to linear structures from the cyclic precursor.

Oxidation: Like other ethers, tetrahydrofuran can react with atmospheric oxygen to form hydroperoxides, which can be explosive. chemicalbook.com This process is a radical chain reaction that typically occurs at the alpha-position to the ether oxygen. For this compound, the C5 position would be the likely site of initial hydroperoxidation. The stability of the resulting radical is a key factor. This reactivity necessitates careful handling and storage, often with the addition of inhibitors like butylated hydroxytoluene (BHT). chemicalbook.com

Metalation: The protons on the carbon atoms adjacent to the ether oxygen can be abstracted by strong bases. Treatment of THF with organolithium reagents like n-butyllithium can lead to lithiation at the 2-position. chemicalbook.com This is followed by a cycloreversion process. For the title compound, metalation would likely occur at the C5 position, as the C2 position is fully substituted. This would generate a reactive intermediate that could be trapped with various electrophiles to introduce new functional groups onto the tetrahydrofuran ring.

Transformations at the Fluorinated Phenyl Groups

The two 4-fluorophenyl groups are primary sites for chemical modification. The fluorine atom activates the aromatic ring towards certain reactions and can itself be a site of substitution.

Nucleophilic Aromatic Substitution (SNAr): The para-positioned fluorine atom is a good leaving group and is susceptible to displacement by strong nucleophiles. This reaction is a cornerstone for creating derivatives. For example, the para-fluorine atom of pentafluorophenyl-substituted porphyrins can be displaced by carborane S-nucleophiles. researchgate.net A similar strategy could be applied to this compound, allowing the introduction of a wide range of functionalities (e.g., -OR, -SR, -NR₂) by reacting it with appropriate oxygen, sulfur, or nitrogen nucleophiles.

Defluorination: Chemical defluorination can be achieved to replace the fluorine atom with hydrogen or to facilitate further derivatization. Methods for the defluorination of fluoropolymers, which involves cleaving the C-F bond, have been developed and could be adapted for this molecule. rsc.org

Electrophilic Aromatic Substitution: While the fluorine atom is deactivating, electrophilic substitution is still possible on the aromatic rings, directed to the ortho positions relative to the fluorine. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce additional substituents onto the phenyl rings, although potentially requiring forcing conditions.

Substitution, Addition, and Rearrangement Reactions

Substitution Reactions: Nucleophilic substitution is a key strategy for derivatization. As mentioned, SNAr at the phenyl rings is a prime example. researchgate.net Additionally, if functional groups are introduced onto the tetrahydrofuran ring (e.g., a hydroxyl group via a modified synthesis), they can undergo classical SN1 or SN2 reactions. vanderbilt.edu The synthesis of analogues of the related compound GRL-0617 involves the alkylation of piperazine (B1678402) with a (bis(4-fluorophenyl)methyl)thio)ethyl group, a type of nucleophilic substitution. nih.gov

Addition Reactions: While the tetrahydrofuran and phenyl rings are saturated and aromatic, respectively, synthetic precursors to this compound may contain double bonds that can undergo addition reactions. For instance, the synthesis of substituted tetrahydrofurans often involves the cyclization of unsaturated alcohols. organic-chemistry.org

Rearrangement Reactions: Rearrangements can be used to create complex structural isomers. The synthesis of certain substituted tetrahydrofurans can involve a Prins cyclization followed by a Pinacol rearrangement. nih.gov While not a direct reaction of the title compound, this highlights the potential for skeletal reorganization in related systems to access novel scaffolds.

Synthesis of Structural Analogues and Novel Derivatives

A major focus of research involving the 2,2-bis(phenyl)tetrahydrofuran scaffold has been the synthesis of structurally diverse analogues, particularly for applications in medicinal chemistry.

Analogues for HIV Protease Inhibitors: The bis-tetrahydrofuran (bis-THF) moiety is a privileged P2 ligand in several potent HIV-1 protease inhibitors. nih.gov Extensive research has been dedicated to synthesizing C4-substituted bis-THF ligands to enhance interactions with the enzyme's active site. nih.govosti.gov These syntheses often start from chiral precursors like L-tartaric acid and employ key steps such as nih.govnih.gov-sigmatropic rearrangements to build the complex heterocyclic system. nih.gov

Derivatives via Functionalization of Related Scaffolds: Structurally similar compounds provide a blueprint for potential derivatization strategies. For example, a range of sulfinylalkyl alicyclic amine derivatives have been synthesized starting from bis(4-fluorophenyl)methanol. nih.govnih.gov The synthetic sequence typically involves:

Reaction of the alcohol with a mercapto-containing linker (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropan-1-ol). nih.govnih.gov

Conversion of the resulting alcohol to a good leaving group (e.g., bromide via an Appel reaction). nih.govnih.gov

Alkylation of a cyclic amine (e.g., piperazine, homopiperazine) with the bromide intermediate. nih.govnih.gov

Further functionalization of the amine or oxidation of the sulfide (B99878) to a sulfoxide. nih.gov

This modular approach allows for the creation of a large library of derivatives by varying the linker and the cyclic amine.

Synthesis of Novel Heterocyclic Systems: The core structure can be incorporated into more complex systems. Researchers have designed and synthesized novel compounds where a triazolothiadiazole moiety is attached to a (2-fluoro-4-biphenyl)ethyl group, which shares structural similarities with the bis(fluorophenyl)methyl fragment. researchgate.net Other work has focused on creating novel 2,5-dihydrofuran (B41785) derivatives through metal-catalyzed [3+2] cycloaddition reactions. nih.gov

The table below summarizes representative derivatization reactions based on closely related structures.

| Starting Material Class | Reaction Type | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|---|

| bis(4-fluorophenyl)methanol | Thioetherification | 3-mercaptopropan-1-ol, trifluoroacetic acid | Sulfide alcohol | nih.gov |

| Sulfide alcohol | Appel Reaction (Bromination) | CBr4, PPh3 | Alkyl bromide | nih.gov |

| Alkyl bromide | Alkylation (Nucleophilic Substitution) | Piperazine, K2CO3, MeCN | Piperazine derivative | nih.gov |

| Piperazine derivative | Amidation | Carboxylic acid, CDI, THF | Amide derivative | nih.gov |

| Piperazine derivative | Epoxide Ring Opening | Appropriate oxirane | Alcohol derivative | nih.gov |

| Sulfide derivative | Oxidation | H2O2, CH3COOH/CH3OH | Sulfoxide derivative | nih.gov |

| (S)-glyceraldehyde acetonide | Wittig Olefination | (ethoxycarbonylmethylene) triphenylphosphorane | α,β-Unsaturated ester | nih.gov |

| Terminal alkene | Oxidative Cleavage/Cyclization | 1. OsO4/NaIO4; 2. p-TsOH, CHCl3 | bis-THF alcohol | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometry, stability, and electronic properties of 2,2-bis(4-fluorophenyl)tetrahydrofuran.

Table 5.1-1: Representative Theoretical Methods for Energetic Calculations

| Method | Basis Set | Common Applications |

|---|---|---|

| Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |

| Møller-Plesset perturbation theory (MP2) | 6-31G* | Higher accuracy energy calculations, conformational energies. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the tetrahydrofuran (B95107) ring and the rotation of the two 4-fluorophenyl groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

The tetrahydrofuran ring itself adopts non-planar conformations, typically an "envelope" or "twist" form, to relieve ring strain. The orientation of the two bulky fluorophenyl groups at the C2 position is a defining structural feature. Computational methods can systematically rotate the relevant dihedral angles and calculate the corresponding energy to map out the potential energy surface. Studies on similar substituted heterocycles have successfully used DFT methods to determine relative conformational energies. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. polympart.com For related molecules, calculated chemical shifts using the GIAO method have shown excellent correlation with experimental values. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivative of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an infrared (IR) spectrum. DFT calculations can predict the position and intensity of characteristic vibrational modes, such as C-F stretching, C-O-C ether stretching, and aromatic C-H bending. polympart.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to absorption bands in a UV-Vis spectrum. polympart.com This analysis can identify the specific molecular orbitals involved in the electronic transitions, such as π-π* transitions within the fluorophenyl rings.

Table 5.3-1: Predicted Spectroscopic Data (Hypothetical Example)

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.0-7.5 | Aromatic protons on fluorophenyl rings |

| ¹³C NMR (δ, ppm) | 160-165 (d) | Carbon attached to Fluorine (C-F) |

| IR (cm⁻¹) | 1220-1240 | C-F stretching |

Elucidation of Reaction Mechanisms via Computational Pathways

Theoretical calculations can map out the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. For this compound, this could involve studying its synthesis or its potential degradation pathways. For example, a computational study on the ring-opening of tetrahydrofuran by frustrated Lewis pairs used DFT to identify transition state structures and calculate activation energies, revealing the key factors that control the reaction's feasibility. mdpi.com

By calculating the structures and energies of reactants, transition states, intermediates, and products, a reaction coordinate diagram can be constructed. This allows chemists to determine the rate-limiting step, understand the role of catalysts, and predict the stereochemical outcome of a reaction. Such computational studies have been performed to understand palladium-catalyzed reactions involving complex organic molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. nih.gov

LUMO: This orbital is the most likely to accept electrons, showing the molecule's electrophilic or electron-accepting character. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive.

DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might also be distributed across the aromatic systems' anti-bonding orbitals. Reactivity descriptors such as chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 5.5-1: Key FMO Parameters

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Ability to donate electrons (Nucleophilicity) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Ability to accept electrons (Electrophilicity) |

Investigation of Non-Covalent Interactions

Non-covalent interactions are crucial for understanding molecular conformation and how a molecule interacts with its environment. In this compound, several such interactions are at play. Intramolecular non-covalent interactions, such as dipole-dipole interactions between the C-F bonds and the ether oxygen, can influence the preferred conformation.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. pnrjournal.com This method partitions crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. It allows for the mapping of different close atomic contacts, highlighting the nature and relative importance of interactions like H···H, C···H, and the significant F···H and F···F contacts, which are expected in a molecule containing fluorophenyl groups. polympart.com

Potential Applications in Non Biological Chemical Systems

Role as a Key Intermediate in Complex Organic Synthesis

The structure of 2,2-Bis(4-fluorophenyl)tetrahydrofuran makes it a plausible intermediate for the synthesis of more complex molecular architectures. The tetrahydrofuran (B95107) ring is a common motif in many natural products and pharmacologically active compounds. nih.gov Synthetic strategies often involve the formation of substituted tetrahydrofurans as a key step. nih.govrsc.org

The 2,2-diaryl substitution pattern, in particular, can be a precursor to other functional groups or can be a stable core for building larger molecules. While direct examples of reactions starting from this compound are not readily found, general synthetic methodologies for tetrahydrofuran derivatives suggest potential pathways. For instance, the ether linkage could potentially be cleaved under specific conditions to yield a diol, which could then be used in subsequent synthetic transformations. The fluorophenyl groups are generally stable but can be modified under certain organometallic conditions.

The synthesis of substituted tetrahydrofurans can be achieved through various methods, including:

Dehydrative Cyclization of Diols: Substituted 1,4-butanediols can undergo dehydrative cyclization to form tetrahydrofurans, a reaction that can be catalyzed by various reagents. mdpi.com

Radical Cyclization: Radical reactions provide a powerful method for constructing tetrahydrofuran rings. rsc.org

Catalytic Cyclization: Transition metal catalysts, such as those based on silver or palladium, can effectively catalyze the cyclization of appropriate precursors to form tetrahydrofuran derivatives. nih.govnih.gov

The synthesis of this compound itself would likely involve the reaction of a suitable precursor, such as a 1,4-dihalobutane, with a bis(4-fluorophenyl) carbanion or a related nucleophile.

Utilization in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers is a well-established strategy for modifying their properties. researchgate.net Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical and surface properties. e-bookshelf.demdpi.com

Precursor for Functional Polymers and Resins

Although no specific polymers derived from this compound are documented, its structure suggests it could serve as a monomer or a comonomer in polymerization reactions. The tetrahydrofuran unit can be part of a polyether chain, and the bis(4-fluorophenyl) groups would impart specific characteristics to the resulting polymer.

The synthesis of fluorinated polyurethanes, for example, often involves the use of fluorinated polyols. mdpi.comresearchgate.net It is conceivable that this compound could be chemically modified to introduce hydroxyl groups, thereby creating a fluorinated diol suitable for polyurethane synthesis. The resulting polyurethanes would be expected to have low surface energy and high hydrophobicity. researchgate.net

| Potential Polymer Type | Incorporation Strategy | Expected Property Modification |

| Polyethers | Ring-opening polymerization (if a suitable precursor is used) | Enhanced thermal stability, chemical resistance |

| Polyesters | Conversion to a diol, followed by condensation polymerization | Increased hydrophobicity, modified refractive index |

| Polyurethanes | Conversion to a diol, followed by reaction with diisocyanates | Low surface energy, improved chemical resistance |

Components in Optoelectronic Materials

The optoelectronic properties of conjugated polymers are highly dependent on their molecular structure and conformation. nih.govtue.nl The introduction of specific substituents can tune the electronic energy levels and influence the material's performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgadvancedsciencenews.com

The bis(4-fluorophenyl) moiety in this compound is of interest for optoelectronic materials. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of a polymer chain, which can be beneficial for charge injection and transport in electronic devices. Furthermore, the gem-diaryl arrangement can lead to a non-coplanar structure, which might influence the solid-state packing and morphology of thin films, factors that are crucial for device efficiency. nih.gov

While direct studies on materials containing the this compound unit are not available, research on polymers with diarylfluorene and other diaryl units highlights the importance of the substitution pattern on the optoelectronic properties. rsc.org

Applications in Catalysis and Ligand Design

Role as a Solvent or Co-solvent in Specific Catalytic Processes

Tetrahydrofuran (THF) is a widely used solvent in organic synthesis and catalysis due to its ability to dissolve a broad range of compounds and its coordinating properties with metal ions. nih.gov While there is no specific data on the use of this compound as a solvent, its physical properties would be expected to differ significantly from THF. Its higher molecular weight would result in a higher boiling point and viscosity. The presence of the fluorophenyl groups would also alter its polarity and coordinating ability. For specialized applications, these modified properties could be advantageous, but it is not a general-purpose solvent like THF.

Incorporation into Ligand Architectures for Transition Metal Catalysis

The design of ligands is central to the development of efficient and selective transition metal catalysts. nih.govnih.gov The electronic and steric properties of a ligand have a profound impact on the outcome of a catalytic reaction. Fluorinated ligands have gained significant attention as they can impart unique properties to metal complexes, such as increased stability and modified reactivity. rsc.org

The this compound scaffold could be a starting point for the synthesis of novel ligands. The phenyl rings could be functionalized with coordinating groups, such as phosphines or amines, to create bidentate or polydentate ligands. The fluorine atoms would act as electron-withdrawing groups, which could influence the electronic properties of the metal center in a resulting catalyst. This can be particularly useful in oxidation catalysis or reactions involving electrophilic metal species. acs.org

| Potential Ligand Type | Modification Strategy | Potential Catalytic Application |

| Diphosphine Ligand | Lithiation of the phenyl rings followed by reaction with a chlorophosphine | Cross-coupling reactions, hydrogenation |

| Diamine Ligand | Nitration of the phenyl rings, followed by reduction to amines | Asymmetric catalysis |

| Bipyridyl-type Ligand | Functionalization with pyridine (B92270) or similar N-heterocycles | Oxidation catalysis, polymerization |

The development of such ligands from this compound would be a multi-step synthetic effort, but it represents a plausible avenue for the application of this compound in the field of catalysis.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 2,2-Bis(4-fluorophenyl)tetrahydrofuran are critically dependent on the development of efficient and sustainable synthetic strategies. Current approaches to tetrahydrofuran (B95107) synthesis often rely on methods that may not be environmentally benign. nih.gov Future research is anticipated to move towards greener and more atom-economical routes.

Biomass-Derived Precursors : A significant advancement would be the utilization of renewable resources. Carbohydrates and furfurals derived from biomass are increasingly recognized as sustainable starting materials for chemical synthesis. rsc.orghse.runih.gov Research could focus on converting biomass-derived platform molecules, such as 5-hydroxymethylfurfural, into tetrahydrofuran precursors through catalytic hydrogenation and dehydration processes. nih.govmdpi.com The challenge will lie in efficiently installing the bis(4-fluorophenyl) moiety onto such bio-derived scaffolds.

Catalytic C-H Activation and Cyclization : Modern synthetic methods are trending towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov Future routes could explore palladium-catalyzed or metal-free intramolecular cyclization of γ-hydroxy alkenes or similar precursors. nih.govrsc.org An iodine-catalyzed C(sp³)–H oxidation has been shown to be a viable metal-free pathway for creating tetrahydrofuran rings from alcohols. Such methods offer high regioselectivity and proceed under mild conditions, aligning with the principles of green chemistry.

Metal-Free Catalysis : To enhance sustainability, the development of metal-free catalytic systems is a key goal. rsc.org Organocatalysis, for instance, using Brønsted acids or Lewis bases, could facilitate the key cyclization steps. rsc.org Domino reactions, where multiple bond-forming events occur in a single pot, represent another efficient strategy for constructing highly functionalized tetrahydrofuran rings from simple precursors.

Exploration of Unprecedented Reactivity Profiles

The unique electronic nature of the 2,2-bis(4-fluorophenyl) arrangement is expected to impart novel reactivity to the tetrahydrofuran core. The two electron-withdrawing fluorophenyl groups can significantly influence the stability and reaction pathways of the heterocyclic ring. nih.gov

Ring-Opening Polymerization (ROP) : The tetrahydrofuran ring can undergo cationic ring-opening polymerization to form polytetrahydrofuran (PTHF), a valuable polyether diol. wikipedia.orgnih.govchemicalbook.com The electronic strain introduced by the bulky and electron-withdrawing substituents at the C2 position of this compound could make it a candidate for controlled ROP. rsc.orgyoutube.com Investigation into its polymerization behavior using various cationic or acid catalysts could lead to the synthesis of novel fluorinated polymers. These resulting polymers would be expected to have distinct properties, such as enhanced thermal stability and specific solubility profiles, making them suitable for high-performance materials like thermoplastic elastomers or polyurethanes. wikipedia.orgtaylorandfrancis.com

Reactions at the Fluoroaromatic Rings : Beyond the reactivity of the heterocycle itself, the two 4-fluorophenyl groups offer sites for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions could be explored to displace the fluorine atoms with other functional groups, creating a library of derivatives with tailored electronic and physical properties.

Influence on Ring Stability : The gem-diaryl substitution is known to affect the reactivity of heterocyclic systems. The specific influence of the electron-withdrawing nature of the 4-fluorophenyl groups on the tetrahydrofuran ring's stability towards oxidative cleavage or reductive ring-opening warrants investigation. nih.gov Understanding these fundamental reactivity patterns is crucial for defining the compound's processing window and potential applications.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. tcichemicals.comresearchgate.net For a molecule like this compound, particularly if hazardous reagents like certain fluorinating agents are involved, flow chemistry presents a compelling path forward.

Enhanced Safety and Control : Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters like temperature and pressure. nih.gov This is especially critical for managing highly exothermic reactions or handling unstable intermediates that might be involved in the synthesis. acs.orgallfordrugs.com The on-demand generation of reactive species in flow can minimize the risks associated with storing and handling hazardous materials. acs.orgeurekalert.org

Process Intensification and Scalability : Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolating intermediates. thieme-connect.de This significantly shortens production times and reduces waste. An automated flow synthesis platform could be developed to streamline the production of this compound, from starting materials to the purified product, with minimal manual intervention. syrris.com Such a system would be readily scalable from laboratory discovery to industrial production without extensive re-optimization. nih.gov

Automated Optimization : The integration of flow reactors with machine learning algorithms and real-time analytical tools allows for the rapid optimization of reaction conditions. syrris.comyoutube.com These self-optimizing "smart" platforms can autonomously explore a wide parameter space to identify the optimal conditions for yield, purity, and throughput, accelerating the development timeline from months to days. youtube.com

Advanced Computational Design of Functional Analogues for Material Applications

The structural motif of this compound serves as a promising scaffold for new materials. Advanced computational methods, particularly those leveraging machine learning and artificial intelligence, are poised to revolutionize the design and discovery of new functional materials based on this core structure. anr.fr

In Silico Screening and Property Prediction : Machine learning models can be trained on existing materials data to predict the properties of novel, virtual compounds. azom.comsemanticscholar.orgnih.gov By systematically modifying the structure of this compound—for example, by changing the substitution pattern on the phenyl rings or altering the heterocyclic core—it is possible to create a vast virtual library of analogues. Computational tools can then rapidly screen this library to predict key material properties such as dielectric constant, thermal stability, band gap, and charge transport characteristics. rsc.orgtechexplorist.comresearchgate.net This data-driven approach accelerates the identification of promising candidates for specific applications, such as high-performance dielectric materials for next-generation electronics or electrets for energy harvesting. techexplorist.comresearchgate.net

Designing Fluorinated Polymers : Fluorinated polymers are a unique class of materials known for their chemical resistance, thermal stability, and low friction coefficients. mdpi.comnih.gov Computational studies can model the properties of polymers derived from this compound analogues. By simulating polymer chain conformations and intermolecular interactions, researchers can predict the bulk properties of the resulting materials, guiding synthetic efforts toward polymers with desired characteristics for advanced biomedical or electronic applications. mdpi.com

Predicting Reactivity and Synthetic Pathways : Density Functional Theory (DFT) and other computational chemistry methods can be used to investigate the reactivity and potential synthetic pathways for novel analogues. nih.gov By calculating reaction energies and transition states, chemists can assess the feasibility of a proposed synthesis before committing resources in the laboratory, further streamlining the discovery process. anr.fr

Q & A

Q. What are the recommended synthetic routes for 2,2-Bis(4-fluorophenyl)tetrahydrofuran in academic research?

A common method involves coupling reactions using fluorinated aryl precursors. For example, Grignard reagents derived from 4-fluorophenyl magnesium bromide can react with tetrahydrofuran derivatives under controlled conditions. Another approach utilizes palladium-catalyzed cross-coupling reactions with tris(4-fluorophenyl)phosphine as a ligand to enhance reactivity . Evidence from Senicapoc synthesis highlights the use of fluorophenyl intermediates in constructing the tetrahydrofuran core .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy : NMR (376 MHz) resolves distinct fluorine environments, while NMR identifies proton coupling in the tetrahydrofuran ring .

- HPLC : Reverse-phase HPLC with ≥98% purity thresholds is recommended for quantifying impurities .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (CHFO, MW 260.28 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation; THF derivatives are volatile and may cause respiratory irritation .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid aqueous discharge due to potential environmental persistence .

Q. What solvents are compatible with this compound in reaction setups?

Tetrahydrofuran (THF) itself is often used as a solvent due to its polarity and ability to stabilize Grignard reagents. Alternatives include dichloromethane (DCM) for non-polar reactions or dimethylformamide (DMF) for high-temperature couplings .

Q. How stable is this compound under typical storage conditions?

Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Degradation products may include fluorinated carboxylic acids, detectable via GC-MS after prolonged storage .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be resolved?

Discrepancies between EPA reviews (classifying THF derivatives as low-risk) and acute exposure warnings (e.g., respiratory irritation) require context-specific validation. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare with in vivo rodent studies to reconcile data .

Q. What strategies optimize yield in fluorophenyl-tetrahydrofuran coupling reactions?

- Catalyst Screening : Tris(4-fluorophenyl)phosphine improves palladium-catalyzed coupling efficiency by 15–20% .

- Temperature Control : Reactions at –5°C minimize side-product formation during Grignard additions (69% yield reported) .

- Solvent-Free Conditions : Ball-milling with fluorophenyl iodides reduces solvent waste .

Q. What decomposition pathways are observed under photolytic or thermal stress?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, releasing CO, CO, and trace HF. Photolysis at 254 nm generates fluorinated radicals, detectable via EPR spectroscopy .

Q. How is this compound applied in pharmacological studies?

It serves as a key intermediate in Senicapoc (ICA-17043), a calcium-activated potassium channel antagonist. Pharmacokinetic studies highlight its role in modulating ion channel activity in erythrocyte membranes .

Q. What challenges arise during purification, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.